molecular formula C14H16ClN3O2S2 B2539660 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2310206-37-0

8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2539660
CAS No.: 2310206-37-0
M. Wt: 357.87
InChI Key: XZFJCHMXQCXKOY-UHFFFAOYSA-N
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Description

8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl and pyrazolyl groups, contributes to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic synthesis. One common approach starts with the preparation of the bicyclic core, followed by the introduction of the sulfonyl and pyrazolyl groups through various functionalization reactions. Key steps may include:

    Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Pyrazolyl Group: This can be accomplished through nucleophilic substitution reactions using pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound’s unique structure and reactivity may lead to the development of new therapeutic agents for various diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with sulfonyl and pyrazolyl groups, such as:

  • 8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
  • 8-[(5-methylthiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Uniqueness

What sets 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane apart is its specific combination of functional groups and the resulting reactivity and potential biological activity. The presence of the chlorine atom in the thiophene ring, for example, can significantly influence the compound’s chemical behavior and interactions with biological targets.

This detailed article provides a comprehensive overview of 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-(5-chlorothiophen-2-yl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c15-13-4-5-14(21-13)22(19,20)18-10-2-3-11(18)9-12(8-10)17-7-1-6-16-17/h1,4-7,10-12H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFJCHMXQCXKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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